REACTION_SMILES
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[CH3:19][CH2:20][N:21]([CH2:22][CH3:23])[CH2:24][CH3:25].[Cl-:37].[Cl:26][C:27](=[O:28])[O:29][CH2:30][c:31]1[cH:32][cH:33][cH:34][cH:35][cH:36]1.[Cl:39][CH2:40][Cl:41].[Na+:38].[OH:1][c:2]1[cH:3][cH:4][c:5]2[c:14]([cH:15]1)[C:13]13[CH:8]([CH:7]([CH2:6]2)[NH:18][CH2:17][CH2:16]1)[CH2:9][CH2:10][CH2:11][CH2:12]3>>[OH:1][c:2]1[cH:3][cH:4][c:5]2[c:14]([cH:15]1)[C:13]13[CH:8]([CH:7]([CH2:6]2)[N:18]([C:27](=[O:28])[O:29][CH2:30][c:31]2[cH:32][cH:33][cH:34][cH:35][cH:36]2)[CH2:17][CH2:16]1)[CH2:9][CH2:10][CH2:11][CH2:12]3
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)OCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Oc1ccc2c(c1)C13CCCCC1C(C2)NCC3
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc2c(c1)C13CCCCC1C(C2)NCC3
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Name
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Type
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product
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Smiles
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O=C(OCc1ccccc1)N1CCC23CCCCC2C1Cc1ccc(O)cc13
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |